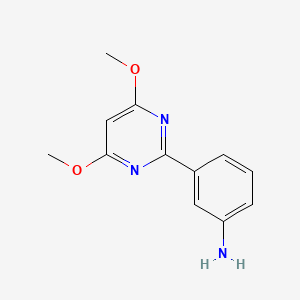

3-(4,6-Dimethoxypyrimidin-2-yl)aniline

Description

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and various natural products and synthetic compounds with significant biological activities.

The aniline (B41778) moiety, a benzene (B151609) ring attached to an amino group, is a common building block in the synthesis of dyes, polymers, and pharmaceuticals. The fusion of these two key pharmacophores in 3-(4,6-dimethoxypyrimidin-2-yl)aniline results in a molecule with a unique electronic and structural profile, making it an attractive starting point for the development of novel compounds. The dimethoxy substituents on the pyrimidine ring can influence the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design.

Overview of Research Trajectories for Pyrimidine-Aniline Scaffolds

Research involving pyrimidine-aniline scaffolds is predominantly directed towards the discovery of new therapeutic agents. A significant area of focus is the development of kinase inhibitors for the treatment of cancer. nih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine-aniline core can act as a "hinge-binder," fitting into the ATP-binding site of kinases and inhibiting their activity.

Recent studies have focused on the design and synthesis of 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of kinases such as Mer and c-Met, which are overexpressed in various tumors. nih.gov This research trajectory involves the synthesis of a library of compounds with modifications on the aniline and pyrimidine rings to optimize their inhibitory activity and selectivity.

Another research avenue explores the antimicrobial properties of pyrimidine-aniline derivatives. For instance, salts of N-(4,6-dimethylpyrimidin-2-yl)aniline have been synthesized and shown to exhibit fungicidal activities. researchgate.net These studies often involve screening a range of derivatives against various microbial strains to identify lead compounds for further development.

The table below summarizes some of the research findings related to pyrimidine-aniline scaffolds, illustrating the diversity of their applications.

| Scaffold/Derivative | Research Focus | Key Findings |

| 2-Substituted Aniline Pyrimidine Derivatives | Dual Mer/c-Met Kinase Inhibitors | Identified compounds with robust inhibitory activity against both kinases and potent antiproliferative effects on cancer cell lines. nih.gov |

| N-(4,6-dimethylpyrimidin-2-yl)aniline salts | Fungicidal Agents | Synthesized a series of salts, with many exhibiting excellent fungicidal activities. researchgate.net |

| Aniline-containing Parthenolide Derivatives | Anti-leukemia Activity | Developed a protocol for the synthesis of these derivatives and evaluated their in vitro activity against chronic lymphocytic leukaemia. chemrxiv.org |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Inhibitors | Synthesized and identified potent inhibitors of the c-Met tyrosine kinase with significant anticancer activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGDDKMRPBCYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371205 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-84-7 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 4,6 Dimethoxypyrimidin 2 Yl Aniline

Role as a Nucleophilic Reagent in Organic Transformations

The primary site of nucleophilicity in 3-(4,6-dimethoxypyrimidin-2-yl)aniline is the lone pair of electrons on the nitrogen atom of the amino group. quora.com This makes the compound a competent nucleophile in various organic reactions, particularly in the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The nucleophilic character of the aniline (B41778) moiety is fundamental to its role in substitution reactions. For instance, in reactions analogous to the synthesis of other N-aryl pyrimidines, the amino group can displace a leaving group, such as a halogen, from an electrophilic substrate. rsc.orgnih.gov A common transformation is nucleophilic aromatic substitution, where the aniline derivative attacks a halogenated heterocyclic ring, leading to the formation of a new C-N bond. mdpi.com The reactivity of the aniline can be influenced by substituents on the pyrimidine (B1678525) ring; electron-donating groups generally enhance the nucleophilicity of the exocyclic amino group. mdpi.com

The nucleophilic nature of the amino group also enables it to participate in conjugate addition reactions. Aniline derivatives have been shown to act as Michael donors, adding to α,β-unsaturated carbonyl compounds in 1,4-conjugate additions, often facilitated by a catalyst. nih.gov Furthermore, the aniline nitrogen can react in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form bonds with aryl or vinyl halides. wikipedia.orglibretexts.org

| Reaction Type | Role of Aniline Moiety | Typical Electrophile | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophile | Halogenated Heterocycle | N-Aryl Heterocycle |

| Buchwald-Hartwig Amination | Nucleophile | Aryl/Vinyl Halide | Diaryl/Aryl-Vinyl Amine |

| 1,4-Conjugate Addition (Michael) | Nucleophile | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Acylation | Nucleophile | Acyl Halide / Anhydride | Amide |

Electrophilic Aromatic Substitution on the Aniline Moiety

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (SEAr). The amino group (-NH2) is a powerful electron-donating group, which increases the electron density of the benzene (B151609) ring through resonance, making it significantly more nucleophilic than benzene itself. chemistrysteps.comwikipedia.org This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. byjus.com

Due to this high reactivity, reactions such as halogenation can be difficult to control, often leading to poly-substituted products. byjus.comlibretexts.org For example, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com To achieve mono-substitution, the strong activating effect of the amino group often needs to be moderated. This is typically accomplished by protecting the amino group, for instance, through acetylation to form an acetanilide. The amide group is still an ortho-, para-director but is less activating, allowing for more controlled substitution. libretexts.org

Certain SEAr reactions are problematic with unprotected anilines. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful because the amino group, acting as a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring. libretexts.org Similarly, direct nitration with strong acids can lead to oxidation of the ring and the formation of a significant amount of the meta-substituted product. This occurs because the acidic medium protonates the amino group to form the anilinium ion (-NH3+), which is an electron-withdrawing, meta-directing group. byjus.comlibretexts.org

Regioselectivity in Electrophilic Aromatic Substitution:

Activating Group: -NH2 (ortho, para-directing)

Deactivating (Protonated) Group: -NH3+ (meta-directing)

Predicted Substitution Sites (unprotected, neutral conditions): C4 and C6 positions of the aniline ring.

Predicted Substitution Site (acidic conditions): C5 position of the aniline ring.

Transformations Involving the Pyrimidine Ring System

While the aniline ring is prone to electrophilic attack, the pyrimidine ring system can undergo its own set of characteristic transformations, often initiated by nucleophilic attack or thermal/photochemical rearrangement. wur.nl

A significant reaction pathway for 2-anilinopyrimidine structures is the Dimroth rearrangement . This is an isomerization process, common in many nitrogen-containing heterocycles, where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closure sequence. wikipedia.orgnih.govnih.gov For this compound, this would involve the opening of the pyrimidine ring, typically initiated by nucleophilic attack (e.g., by hydroxide) or under acidic or thermal conditions, followed by rotation and re-cyclization to form an N-phenyl-N'-(pyrimidin-2-yl) type structure. wikipedia.orgnih.gov The process is influenced by factors such as pH, temperature, and the electronic nature of substituents on the rings. nih.gov The accepted mechanism often involves protonation of a ring nitrogen, followed by nucleophilic addition of water, ring opening to an aldehyde intermediate, and subsequent ring closure. wikipedia.org

The pyrimidine ring can also be susceptible to hydrolytic cleavage under certain conditions, particularly in fused-ring systems where strain or electronic factors facilitate the reaction. researchgate.net This can lead to the complete opening of the pyrimidine ring to form acyclic derivatives. umich.edu

| Transformation | Description | Key Intermediates | Conditions |

| Dimroth Rearrangement | Isomerization involving the exchange of endo- and exocyclic nitrogen atoms. nih.govnih.gov | Open-chain aminoaldehyde or amidine intermediate. wikipedia.org | Acid, base, or heat. nih.gov |

| Ring Contraction | Reaction leading to a smaller heterocyclic ring, such as an imidazole (B134444). researchgate.net | Ring-opened intermediates. | Varies with substrate and nucleophile. |

| Hydrolytic Cleavage | Opening of the pyrimidine ring via hydrolysis. researchgate.net | Acyclic derivatives. | Nucleophilic agents (e.g., NaOH, HCl). researchgate.net |

Mechanistic Investigations of Reaction Pathways

The structure of this compound is well-suited for participation in transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. The amine then coordinates to the palladium center, and following deprotonation by a base, the resulting amide complex undergoes reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org

In this context, this compound could serve as the amine component, coupling with various aryl or heteroaryl halides to generate more complex diarylamine structures. Conversely, a halogenated derivative of the molecule could serve as the aryl halide partner, coupling with other primary or secondary amines. The synthesis of N-arylpyrimidin-2-amines has been successfully achieved using Buchwald-Hartwig conditions, demonstrating the viability of this approach for similar scaffolds. nih.gov Additionally, anilines themselves can function as ligands for the palladium catalyst, potentially influencing the reaction's efficiency. nih.gov

The photodegradation of anilinopyrimidine derivatives, which are structurally analogous to this compound, has been studied, particularly in the context of fungicides. nih.gov The degradation is often an indirect process, mediated by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov

The proposed mechanism involves the following steps:

Generation of ROS: In aqueous environments, photosensitizers (like iron-polycarboxylate complexes) absorb light and initiate redox reactions that produce oxidants, including •OH radicals. nih.gov

Radical Attack: The highly reactive •OH radicals attack the anilinopyrimidine molecule at its electron-rich sites. nih.gov The degradation of aniline is known to proceed through the formation of an HO•-adduct, which can lead to aminophenols. researchgate.netresearchgate.net

Formation of Products: The attack results in the formation of mono- and dihydroxylated derivatives. nih.gov Hydroxylation can occur on the aniline ring, the pyrimidine ring, and even the nitrogen atom bridging the two rings. nih.gov

Further Degradation: Prolonged irradiation can lead to ring cleavage and eventual mineralization into simpler inorganic molecules like CO₂, water, and ammonium (B1175870) or nitrate (B79036) ions. researchgate.net

The half-lives for related anilinopyrimidine fungicides under simulated sunlight in the presence of photosensitizers are typically in the range of 30 to 80 minutes, indicating a relatively rapid degradation process. nih.gov

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. For this compound, there are two primary sites susceptible to hydrolysis under certain conditions: the methoxy (B1213986) groups on the pyrimidine ring and the C-N bonds within the pyrimidine ring itself.

Hydrolysis of Methoxy Groups: The C-O bonds of the methoxy groups are ether linkages. While generally stable, their hydrolysis can be catalyzed by acid. The rate of hydrolysis is pH-dependent, typically increasing in acidic conditions. beilstein-journals.org The electron-withdrawing nature of the pyrimidine ring may influence the stability of these ether bonds.

Hydrolysis of the Pyrimidine Ring: The pyrimidine ring itself can undergo hydrolytic cleavage. The known degradation pathways for pyrimidines often involve an initial reduction or oxidation of the C5-C6 double bond, which reduces the ring's aromaticity and makes the N-C bonds more susceptible to hydrolytic attack, particularly the N3-C4 bond. asm.org In related heterocyclic systems, hydrolytic cleavage can be induced by nucleophilic agents like sodium hydroxide (B78521) or acids, leading to ring-opened products. researchgate.net The stability of the ring is therefore highly dependent on the pH and the presence of other reagents in the solution.

Computational and Theoretical Studies on 3 4,6 Dimethoxypyrimidin 2 Yl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for predicting reactivity and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.org For related nitrogen-containing heterocyclic compounds, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been successfully used to determine these molecular orbitals and predict reactivity. rsc.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. rsc.orgrsc.org In a typical MEP map, red areas signify negative electrostatic potential (prone to electrophilic attack), while blue areas indicate positive potential (prone to nucleophilic attack). researchgate.net For a molecule like 3-(4,6-Dimethoxypyrimidin-2-yl)aniline, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group would be expected to be electron-rich regions, influencing their role as hydrogen bond acceptors. rsc.org Such analyses are crucial for predicting how the molecule will interact with biological targets. rsc.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Molecular modeling techniques are used to explore the potential energy surface and identify stable conformations.

The conformation of this compound is determined by the rotational freedom around the single bond connecting the aniline (B41778) and pyrimidine rings. Substituents on aromatic rings can impose steric and stereoelectronic effects that influence the preferred dihedral angles. nih.gov Conformational analysis helps identify the low-energy conformers that are most likely to exist and interact with biological receptors. This process is essential as different conformers may exhibit different biological activities. For complex molecules, even subtle changes in substituents can significantly alter the conformational landscape, affecting equilibria between different spatial arrangements. nih.govnih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the chemical reactivity and potential reaction pathways of a molecule. The electronic parameters obtained from quantum chemical calculations (Section 4.1) serve as the primary basis for these predictions.

The HOMO-LUMO gap is a key indicator: a molecule with a small gap is generally more polarizable and reactive. rsc.org Furthermore, MEP maps pinpoint the most probable sites for chemical reactions. For instance, the electron-rich nitrogen atoms in the pyrimidine ring of this compound are predicted to be susceptible to electrophilic attack. Computational studies on similar pyrimidine systems have been used to compute reaction mechanisms and relative Gibbs energies for various reaction steps, thereby predicting the most favorable pathway. researchgate.net

Intermolecular Interactions and Crystal Packing Studies (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions govern how molecules recognize each other and assemble in the solid state, which is fundamental to crystal engineering and understanding interactions with biological macromolecules. nih.gov While the crystal structure for this compound is not publicly available, extensive studies on the closely related compound, 2-amino-4,6-dimethoxypyrimidine (B117758), provide significant insight into the expected interactions.

Hydrogen Bonding: Crystallographic studies of co-crystals involving 2-amino-4,6-dimethoxypyrimidine show the formation of robust and predictable hydrogen-bonded motifs. nih.govresearchgate.net A common pattern is the R²₂(8) ring motif, where the aminopyrimidine forms a pair of N—H⋯O and O—H⋯N hydrogen bonds with a carboxylic acid. nih.govresearchgate.net The pyrimidine ring nitrogens and the amino group are key participants, acting as hydrogen bond acceptors and donors, respectively. nih.gov The dimethoxy groups can also participate in weaker C—H⋯O interactions, further stabilizing the crystal lattice. researchgate.net

π-Stacking: Aromatic rings, like the pyrimidine and benzene (B151609) rings in the target molecule, can interact through π-π stacking. libretexts.org This noncovalent interaction is crucial for the stabilization of crystal structures and biological complexes. nih.gov In co-crystals of 2-amino-4,6-dimethoxypyrimidine with phthalic acid, π-π stacking has been observed with a perpendicular separation between rings of approximately 3.332 Å. researchgate.net The stability and geometry of these stacks (e.g., sandwich vs. displaced) depend on the electronic nature of the interacting rings. libretexts.org Generally, stacking interactions are strongest between purine (B94841) rings, followed by purine-pyrimidine, and are weakest between pyrimidine-pyrimidine rings. quora.com

Table 2: Observed Intermolecular Interactions in 2-amino-4,6-dimethoxypyrimidine Co-crystals

| Interaction Type | Participating Groups | Motif/Geometry | Reference |

|---|---|---|---|

| Hydrogen Bond | Amino (N-H) and Pyrimidine (N) with Carboxyl (O-H, C=O) | Cyclic R²₂(8) motif | nih.govresearchgate.net |

| Hydrogen Bond | Amino (N-H) with Pyrimidine (N) | Base pairing R²₂(8) motif | nih.gov |

| π-π Stacking | Pyrimidine and Phenyl rings | Parallel displaced, centroid-centroid distance ~3.64 Å | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives, thereby accelerating the drug design process. nih.gov

Numerous QSAR studies have been performed on pyrimidine derivatives to explore their potential as anticancer agents. encyclopedia.pubbohrium.com These models typically use a set of known compounds (a training set) to build a regression equation that relates molecular descriptors to activity (e.g., IC₅₀ values). nih.gov The predictive power of the model is then validated using an external test set of compounds.

Key steps in QSAR modeling include:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a model linking descriptors to activity.

Validation: The model's robustness and predictive ability are rigorously tested.

For pyrimidine-based anticancer agents, QSAR studies have identified that certain structural features and physicochemical properties can enhance activity. encyclopedia.pubdntb.gov.ua These models guide the rational design of new derivatives with potentially improved potency. nih.gov

In Silico Studies for Biological Target Prediction

In silico target prediction, also known as target fishing or reverse screening, aims to identify the most likely protein targets for a given small molecule. nih.gov This approach is invaluable for elucidating a compound's mechanism of action, identifying potential off-target effects, or repurposing existing drugs. nih.gov

There are two main strategies for target fishing:

Ligand-Based Methods: These methods rely on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities. The target compound is compared to large databases of molecules with known targets using 2D or 3D similarity searches. nih.gov

Receptor-Based Methods (Reverse Docking): This approach involves docking the small molecule into the binding sites of a large collection of protein crystal structures. The targets are then ranked based on the predicted binding affinity or docking score.

For scaffolds like pyrimidine-anilines, which are common in kinase inhibitors, in silico screening can help identify potential kinase targets. nih.govnih.gov For instance, studies on 2-substituted aniline pyrimidine derivatives have identified them as potent dual inhibitors of Mer and c-Met kinases, demonstrating the power of these predictive methods in modern drug discovery. nih.gov

Applications As a Synthetic Intermediate in Organic Chemistry

Precursor for Complex Heterocyclic Systems

The aniline (B41778) moiety of 3-(4,6-dimethoxypyrimidin-2-yl)aniline serves as a crucial starting point for the synthesis of complex heterocyclic systems. Heterocyclic compounds are of immense interest due to their prevalence in natural products and pharmaceuticals. The amino group can be readily transformed into various functional groups that can then undergo cyclization reactions to form new rings.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govrsc.org These fused heterocyclic systems are recognized for their potent activity as protein kinase inhibitors, which are critical targets in cancer therapy. rsc.org The synthesis often involves a cascade cyclization reaction. For instance, an aryl-substituted acetonitrile (B52724) can be treated with N,N-dimethylformamide dimethyl acetal, followed by reaction with hydrazine (B178648) and acetic acid to form a pyrazol-5-amine intermediate. nih.gov This intermediate can then be further elaborated to construct the fused pyrimidine (B1678525) ring. The ability to introduce diverse functional groups through this synthetic route allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. rsc.org

The development of efficient synthetic strategies, including cyclization, condensation, and multi-component reactions, has expanded the library of accessible pyrazolo[1,5-a]pyrimidine-based compounds. rsc.orgd-nb.inforesearchgate.net These methods, sometimes assisted by microwave irradiation or green chemistry approaches, facilitate the creation of structurally diverse molecules with potential therapeutic applications. rsc.org

Table 1: Examples of Complex Heterocyclic Systems Derived from Aniline Intermediates

| Heterocyclic System | Synthetic Approach | Key Intermediate Feature | Potential Application |

| Pyrazolo[1,5-a]pyrimidines | Cascade Cyclization | Aniline amino group | Protein Kinase Inhibitors nih.govrsc.org |

| Fused Tetracyclic Heterocycles | One-pot Multicomponent Condensation | Aniline as a component | Biologically active scaffolds nih.gov |

| Thieno[2,3-b]pyridines | Reaction with active methylene (B1212753) compounds | Nucleophilic character of aniline | Pharmaceutical intermediates d-nb.inforesearchgate.net |

Role in Agrochemical Synthesis (e.g., Herbicides)

In the field of agrochemicals, this compound and its derivatives are important intermediates in the synthesis of herbicides. Specifically, they are used in the production of sulfonylurea and pyrimidinyl benzoate (B1203000) herbicides. researchgate.netresearchgate.net These classes of herbicides are known for their high efficacy at low application rates and their specific mode of action, which is the inhibition of the acetolactate synthase (ALS) enzyme in plants. researchgate.netnih.gov

The synthesis of sulfonylurea herbicides often involves the reaction of a substituted aniline with a sulfonyl isocyanate or a related reagent. The 4,6-dimethoxypyrimidine (B185312) moiety is a common feature in many commercial herbicides. For example, the synthesis of novel sulfonylurea derivatives often starts with the preparation of key intermediates like 2-amino-4,6-dimethoxypyrimidine (B117758). researchgate.net This amine can then be reacted with a substituted benzenesulfonyl chloride to form the sulfonylurea bridge.

Research in this area focuses on synthesizing new derivatives with improved properties, such as enhanced herbicidal activity, better crop safety, and faster soil degradation. nih.gov For instance, modifications to the pyrimidine or the aniline part of the molecule can significantly impact these characteristics. nih.gov The development of new synthetic methods allows for the creation of a wide range of analogs for biological screening. researchgate.netdergipark.org.tr

Table 2: Herbicides and Intermediates Related to this compound

| Herbicide Class | Key Intermediate | Mode of Action | Reference Example |

| Sulfonylureas | 2-Amino-4,6-dimethoxypyrimidine | ALS Inhibition researchgate.net | Flupyrsulfuron-methyl researchgate.net |

| Pyrimidinyl Benzoates | 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | ALS Inhibition researchgate.net | Bispyribac-sodium researchgate.net |

| Pyrimidinyl(thio)phthalides | 7-(4,6-Dimethoxypyrimidinyl)oxy/thio-isobenzofuranones | ALS Inhibition nih.gov | Pyriftalid nih.gov |

Building Block for Advanced Organic Materials

The unique electronic and structural properties of this compound make it a promising building block for the synthesis of advanced organic materials. The combination of an electron-donating aniline group and an electron-withdrawing pyrimidine ring can lead to materials with interesting photophysical properties. These properties are highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.netuniss.it

The synthesis of materials for OLEDs often involves the construction of donor-π-acceptor (D-π-A) type molecules. beilstein-journals.org In such systems, the aniline moiety can act as the electron donor, while the pyrimidine ring can be part of the π-conjugated bridge or the acceptor unit. The modular nature of organic synthesis allows for the fine-tuning of the electronic properties of these materials by introducing different substituents on the aniline or pyrimidine rings. nih.gov

Carbazole-based materials, which can be synthesized from aniline derivatives, are widely studied for their excellent charge carrier injection and transfer characteristics, making them suitable for use in various layers of an OLED device. nih.gov The synthesis of these materials often involves cross-coupling reactions to link the aniline-derived unit to other aromatic systems. The resulting compounds can be used as charge-transporting materials, fluorescent or phosphorescent emitters, or host materials in OLEDs. nih.gov

Intermediate in Medicinal Chemistry Scaffold Construction

In medicinal chemistry, the construction of novel molecular scaffolds is crucial for the discovery of new drugs. This compound serves as a valuable intermediate for the synthesis of a variety of scaffolds with potential therapeutic applications. nih.govrsc.org The pyrimidine ring is a common feature in many biologically active compounds, and the aniline group provides a convenient handle for further chemical modifications.

One important area of research is the development of kinase inhibitors for the treatment of cancer. nih.govrsc.org The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from aniline precursors, is of significant interest as it mimics the adenine (B156593) ring of ATP and can bind to the hinge region of kinase active sites. rsc.org By modifying the substituents on this scaffold, it is possible to achieve selectivity for different kinases.

Furthermore, 2-substituted aniline pyrimidine derivatives have been investigated as dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression. nih.gov The synthesis of these inhibitors involves the reaction of a key intermediate, such as N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)acetamide, with various substituted anilines. nih.gov This modular approach allows for the rapid generation of a library of compounds for biological evaluation. The development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, used in the treatment of breast cancer, also relies on pyrimidine-based scaffolds derived from aniline intermediates. mdpi.com

Table 3: Medicinally Relevant Scaffolds from Aniline Intermediates

| Scaffold | Target | Therapeutic Area | Key Synthetic Step |

| Pyrazolo[3,4-d]pyrimidine | Kinases (e.g., BTK) rsc.org | Cancer nih.govrsc.org | Cyclization of an aniline derivative |

| 2-Substituted Aniline Pyrimidine | Mer/c-Met Kinases nih.gov | Cancer nih.gov | Nucleophilic aromatic substitution |

| Thiazolyl-pyrimidine | CDK4/6 mdpi.com | Cancer mdpi.com | Condensation and cyclization reactions |

Preclinical Biological Activity Research on Derivatives of 3 4,6 Dimethoxypyrimidin 2 Yl Aniline

In Vitro Enzyme Inhibition Studies

Derivatives of 2-substituted aniline (B41778) pyrimidines have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors. nih.gov One notable compound, 18c, exhibited strong inhibitory activity against both Mer and c-Met kinases with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. nih.gov Docking studies of this compound with c-Met kinase revealed that the amide group could form two hydrogen bonds with Asp1164 and Lys1110, and the benzene (B151609) group of the substituted aniline could form a π-π interaction, highlighting the structural basis for its potent inhibitory activity. nih.gov

In another study, a series of 2,3,6-substituted-quinazolin-4-ones were synthesized and evaluated for their in vitro dihydrofolate reductase (DHFR) inhibition. researchgate.net Compounds 28 and 61 were identified as active DHFR inhibitors with IC50 values of 0.02 and 0.01 μM, respectively. researchgate.net Molecular modeling suggested that interaction with the key amino acid Phe34 is crucial for binding and subsequent DHFR inhibition. researchgate.net

Furthermore, novel thienopyrimidine compounds have been designed and synthesized to target the Fms-related receptor tyrosine kinase-3 (FLT3) enzyme. semanticscholar.org The 2-morpholinoacetamido derivative 10a demonstrated the highest FLT3 inhibitory activity among the tested compounds. semanticscholar.org

Below is a table summarizing the in vitro enzyme inhibition data for selected derivatives:

| Compound | Target Enzyme(s) | IC50 Value | Source |

| 18c | Mer Kinase | 18.5 ± 2.3 nM | nih.gov |

| c-Met Kinase | 33.6 ± 4.3 nM | nih.gov | |

| 28 | Dihydrofolate Reductase (DHFR) | 0.02 µM | researchgate.net |

| 61 | Dihydrofolate Reductase (DHFR) | 0.01 µM | researchgate.net |

| 10a | Fms Related Receptor Tyrosine Kinase-3 (FLT3) | - | semanticscholar.org |

Antimicrobial Properties (e.g., Antifungal, Antibacterial)

The antimicrobial potential of pyrimidine (B1678525) aniline derivatives has been extensively explored, revealing promising antifungal and antibacterial activities.

Antifungal Activity

Several novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against a panel of fourteen phytopathogenic fungi. nih.gov The results indicated that most of the synthesized compounds possessed fungicidal activities, with some being more potent than commercial fungicides like flumorph, dimethomorph, carbendazim, hymexazol, and pyrimethanil. nih.gov

In a separate study, a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one were synthesized and tested against pathogenic yeast-like fungal clinical isolates. researchgate.net The N1-benzoyl (2m) and N1-(4-fluorobenzoyl) (2n) derivatives showed 81% and 95% inhibitory efficacy, respectively, comparable to the reference drug fluconazole. researchgate.net Compound 2n was particularly effective against Candida utilis (MIC < 6.2 µg/mL) and proved to be four times more active against clinical isolates of Candida albicans than fluconazole. researchgate.net

Additionally, new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles have been synthesized and shown to have good affinity for the active site of CYP51 enzymes in various Candida species, suggesting a mechanism of action involving ergosterol (B1671047) synthesis inhibition. mdpi.com

Antibacterial Activity

Derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have been synthesized and shown to possess antibacterial efficacy. mdpi.com Spiro fused heterotricyclic compounds containing a urea (B33335) moiety were found to be potent against bacteria. mdpi.com Another study focused on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, with compounds 2a, 2b, and 2i showing notable effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Furthermore, 4-anilinocoumarin derivatives have demonstrated potential as antibacterial agents against both Gram-positive and Gram-negative bacterial strains. japsonline.com The antimicrobial activity of these compounds highlights their potential as alternatives to combat antimicrobial resistance. japsonline.com Research on 4-( nih.govnih.govresearchgate.netoxadiazino[6,5-b] indole-3-yl)aniline derivatives has also shown antibacterial activity through in-silico and in-vitro methods, targeting enzymes like glucoseamine-6-phosphate synthase and dihydropteroate (B1496061) synthase. ijpsr.com

Antiviral Research (as an intermediate for active compounds)

While direct antiviral activity of 3-(4,6-dimethoxypyrimidin-2-yl)aniline is not extensively reported, its derivatives serve as crucial intermediates in the synthesis of compounds with potential antiviral efficacy. The pyrimidine core is a key structural element in several antiviral drugs. mdpi.com For instance, the synthesis of ruxolitinib, a drug used to treat myelofibrosis, involves a chiral pyrazole (B372694) ring, highlighting the importance of heterocyclic scaffolds derived from intermediates like aniline derivatives. mdpi.com

Research into quinoxaline (B1680401) derivatives, which can be synthesized from aniline precursors, has shown potential against respiratory pathogens, including SARS-CoV-2. nih.gov For example, a 3-alkynyl substituted 2-chloroquinoxaline (B48734) structure was evaluated for its binding affinity to the N protein of SARS-CoV-2. nih.gov This indicates that aniline derivatives are valuable starting materials for creating novel antiviral agents.

Anticancer Research (as an intermediate for active compounds)

This compound and its analogues are significant intermediates in the development of novel anticancer agents. The pyrimidine scaffold is a well-established pharmacophore in oncology.

Newly synthesized thienopyrimidine/sulfonamide hybrids have been evaluated for their anticancer and apoptotic effects. nih.gov These compounds, designed with a cyclohexylthieno[2,3-d]pyrimidine core, exhibited moderate to excellent anticancer efficacy against human breast cancer cell lines (MCF-7 and MDA-MB231). nih.gov Compounds 3b and 4bi were identified as the most potent in this series. nih.gov

In another study, novel transition metal complexes with berenil (B12357598) and nitroimidazole were synthesized and showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, greater than that of cisplatin. mdpi.com These complexes were found to selectively concentrate in tumor cell mitochondria and induce apoptosis. mdpi.com The imidazole (B134444) ring, a feature that can be introduced through reactions with aniline derivatives, was suggested to be responsible for the observed activity. mdpi.com

Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, synthesized from substituted anilines, demonstrated significant anticancer activity against a panel of 58 cancer cell lines. nih.gov Compound 4i, with a 2,6-dimethyl substitution, was particularly promising. nih.gov Molecular docking studies suggested that these compounds may exert their effect by inhibiting tubulin polymerization. nih.gov

Herbicidal Activity in Preclinical Settings

Derivatives of this compound have also been investigated for their potential as herbicides. A series of novel dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoate (B1203000) derivatives were synthesized and showed herbicidal activity. researchgate.net

In a different study, novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated. researchgate.net Bioassays indicated that these compounds exhibited significant herbicidal activity against various weeds, including crabgrass, barnyard grass, and green foxtail, at a concentration of 2250 g/ha. researchgate.net

Additionally, a series of new pyrido[2,3-d] pyrimidine derivatives were designed and synthesized, with most possessing good activity against bentgrass at a concentration of 1 mM. nih.gov The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o), showed activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. nih.gov Molecular docking studies suggested that this compound may act by inhibiting protoporphyrinogen (B1215707) oxidase. nih.gov

The table below summarizes the herbicidal activity of selected derivative classes:

| Derivative Class | Target Weeds | Observed Activity | Source |

| Dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoates | Not specified | Herbicidal activity noted | researchgate.net |

| N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamides | Crabgrass, Barnyard grass, Green foxtail | >90% activity at 2250 g/ha | researchgate.net |

| Pyrido[2,3-d] pyrimidine derivatives | Bentgrass | Good activity at 1 mM | nih.gov |

Structure Activity Relationship Sar Studies for Derivatives of 3 4,6 Dimethoxypyrimidin 2 Yl Aniline in Preclinical Contexts

Impact of Substituent Modifications on In Vitro Activity

The core structure of 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives has been identified as a critical pharmacophore for interacting with various protein kinases. Research into this class of compounds has revealed that modifications to the aniline and pyrimidine rings, as well as the linker, can profoundly impact their inhibitory potency and selectivity.

A significant study focused on developing dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases implicated in cancer progression, utilized a 2-substituted aniline pyrimidine scaffold. nih.gov Initial screenings demonstrated that the 2-substituted aniline pyrimidine moiety was essential for inhibitory activity against these kinases. nih.gov A series of compounds were synthesized with various substituents on the aniline ring to probe the SAR.

The data revealed that substitutions at the aniline portion of the scaffold played a pivotal role in determining the inhibitory activity against Mer kinase. nih.gov For instance, the introduction of different functional groups led to a wide range of potencies, with IC50 values spanning from the low nanomolar to the micromolar range. This highlights the sensitivity of the target's binding pocket to the electronic and steric nature of the substituents on the aniline ring.

To illustrate the impact of these modifications, the following table summarizes the in vitro inhibitory activities of selected 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases.

| Compound | Aniline Substituent | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |

|---|---|---|---|

| 14a | Substituent A | 8.1 | >1000 |

| 14b | Substituent B | 9.6 | >1000 |

| 14c | Substituent C | 152 | >1000 |

| 14d | Substituent D | 237 | >1000 |

| 14e | Substituent E | 462 | >1000 |

| 14f | Substituent F | 125 | >1000 |

| 18c | Optimized Substituent | 18.5 | 33.6 |

Note: The specific chemical structures of "Substituent A-F" and "Optimized Substituent" are proprietary to the cited research but are used here to illustrate the impact of diverse chemical moieties on activity.

Development of Structure-Activity Hypotheses

Based on the in vitro data, several structure-activity hypotheses can be formulated for this class of compounds. The initial series of derivatives (14a-14f) demonstrated potent inhibition of Mer kinase but were significantly less active against c-Met kinase. nih.gov This suggested that the initial scaffold possessed a degree of selectivity for Mer kinase.

The primary hypothesis is that the nature of the substituent on the aniline ring directly influences the interaction with the kinase's active site. For Mer kinase, it appears that specific electronic and steric profiles on the aniline ring are conducive to high-affinity binding. The dramatic range of IC50 values for compounds 14a-14f underscores this point. nih.gov

Further development led to the synthesis of compound 18c, which exhibited potent dual inhibitory activity against both Mer and c-Met kinases. nih.gov This was achieved by modifying the substituent on the aniline ring to better accommodate the binding site of c-Met without compromising its affinity for Mer. This suggests that a "privileged" substituent can be identified that satisfies the binding requirements of both kinases.

Pharmacophore Elucidation for Preclinical Biological Targets

Pharmacophore modeling aims to define the essential three-dimensional arrangement of functional groups required for biological activity. For the 2-substituted aniline pyrimidine derivatives, docking studies into the ATP-binding sites of Mer and c-Met kinases have provided valuable insights into the key pharmacophoric features. nih.gov

The core 2-substituted aniline pyrimidine structure serves as the primary scaffold that anchors the inhibitor within the kinase's hinge region, a critical area for ATP binding. The key pharmacophoric elements derived from these studies include:

Hydrogen Bond Donors and Acceptors: The pyrimidine nitrogen atoms and the aniline nitrogen are crucial for forming hydrogen bonds with the hinge region of the kinases. For instance, docking studies of compound 18c with c-Met kinase indicated that the amide group could form two hydrogen bonds with Asp1164 and Lys1110. nih.gov

Aromatic/Hydrophobic Regions: The pyrimidine and aniline rings provide essential hydrophobic interactions with nonpolar residues in the active site. The benzene (B151609) group of the substituted aniline can engage in π-π stacking interactions, further stabilizing the ligand-protein complex. nih.gov

Substituent Vector: The position of substitution on the aniline ring directs the substituent towards a specific pocket within the active site. The nature of this substituent (e.g., its size, polarity, and hydrogen bonding capacity) determines the quality of the interaction with this pocket and ultimately influences the compound's potency and selectivity.

The successful development of the dual inhibitor 18c suggests that the pharmacophore for Mer and c-Met inhibition shares significant overlap, with the primary differentiating feature being the specific interactions made by the substituent on the aniline ring. nih.gov The docking results confirmed that the designed compounds, with the 2-substituted aniline pyrimidine as the core, could effectively inhibit both Mer and c-Met kinase activity by satisfying the key pharmacophoric requirements of their respective ATP binding sites. nih.gov

Environmental Fate and Degradation Studies of Pyrimidine Aniline Derivatives

Biotic Degradation Pathways (e.g., Biodegradation by Microorganisms)

The biodegradation of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline is anticipated to be carried out by various microorganisms capable of degrading aromatic amines and heterocyclic compounds. The aniline (B41778) and the dimethoxypyrimidine moieties of the molecule are likely to be attacked by different enzymatic systems.

Degradation of the Aniline Moiety:

Microbial degradation of aniline and its derivatives is well-documented. nih.gov A common initial step in the aerobic degradation of aniline is oxidative deamination, catalyzed by aniline dioxygenase, to form catechol. nih.govresearchgate.net This is then followed by ring cleavage through either the ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov Various bacterial genera have been identified as capable of degrading aniline and its derivatives, as detailed in the table below.

| Microorganism Genus | Degradation Pathway of Aniline Moiety | Reference |

| Acinetobacter | Aerobic degradation via catechol and its meta-cleavage pathway. | nih.gov |

| Delftia | Aerobic degradation via catechol and its meta- or ortho-cleavage pathway. | nih.gov |

| Pseudomonas | Mineralization of chloroanilines via the modified ortho-cleavage pathway. | nih.gov |

| Desulfobacterium | Anaerobic degradation of aniline to 4-aminobenzoic acid. | nih.gov |

Degradation of the Dimethoxypyrimidine Moiety:

The biodegradation of the 4,6-dimethoxypyrimidine (B185312) ring is less commonly studied than that of aniline. However, research on the herbicide Bensulfuron-methyl, which contains this moiety, provides insights. Fungal species such as Aspergillus niger and Penicillium chrysogenum have been shown to degrade this herbicide, achieving degradation rates of 95% and 71%, respectively. researchgate.net A major metabolite identified in this process was pyrimidinamine, indicating the cleavage of the bond connecting the pyrimidine (B1678525) ring to the rest of the molecule. researchgate.net This suggests that microorganisms can break down the dimethoxypyrimidine structure.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic processes, including hydrolysis and photolysis, are also expected to contribute to the degradation of this compound in the environment.

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature. For compounds containing ester or amide linkages, hydrolysis can be a significant degradation pathway. In the case of this compound, the ether linkages of the methoxy (B1213986) groups on the pyrimidine ring and the amine linkage between the two rings could be susceptible to hydrolysis under certain environmental conditions. For instance, the hydrolysis of the herbicide Bensulfuron-methyl, which also contains methoxy groups on a pyrimidine ring, was found to be influenced by both time and pH, with a maximal decline in concentration of 48% observed. researchgate.net Lower pH conditions were found to increase the rate of degradation. researchgate.net

Photolysis:

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. Aromatic amines can undergo phototransformation in aqueous environments. While specific photolysis data for this compound is not available, studies on other aromatic compounds show that this can be a significant degradation route. The process can lead to the formation of various transformation products. For example, trimethoprim, a pharmaceutical containing a dimethoxy-substituted benzyl (B1604629) group attached to a pyrimidine ring, undergoes photochemically catalyzed hydrolysis and oxidation, resulting in at least five different products. nih.gov

Environmental Persistence and Transformation Products

The environmental persistence of this compound will be determined by the combined rates of biotic and abiotic degradation. Based on the degradation pathways of related compounds, a number of transformation products can be anticipated.

The cleavage of the bond between the aniline and pyrimidine rings is a likely degradation step. This would result in the formation of aniline or its derivatives and 2-amino-4,6-dimethoxypyrimidine (B117758) (pyrimidinamine). researchgate.net Further degradation of the aniline portion could lead to the formation of catechol, followed by ring-opened aliphatic acids. nih.gov The dimethoxypyrimidine moiety, following the initial cleavage, may undergo further degradation, although the specific pathway is not well-defined.

The table below summarizes the potential transformation products based on the degradation of analogous structures.

| Parent Compound Moiety | Potential Transformation Products | Degradation Pathway | Reference |

| Aniline | Catechol, cis,cis-muconic acid, beta-ketoadipic acid | Biotic (Oxidative Deamination) | nih.gov |

| 4,6-Dimethoxypyrimidine | Pyrimidinamine (2-amino-4,6-dimethoxypyrimidine) | Biotic | researchgate.net |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of advanced synthetic routes is crucial for the cost-effective and environmentally friendly production of 3-(4,6-dimethoxypyrimidin-2-yl)aniline and its derivatives. Current research focuses on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Future methodologies are expected to prioritize:

Green Chemistry Approaches : Utilizing less hazardous solvents, reducing energy consumption, and employing catalysts that can be recycled are key tenets. For instance, exploring chemoenzymatic processes could offer a sustainable pathway for creating aniline-derived amides. rsc.org

Process Optimization : Improving reaction conditions to increase yield and purity is a constant goal. This includes optimizing temperature, pressure, and catalyst loading. Methodologies that allow for scaling up reactions to the gram scale while maintaining high yields are particularly valuable. mdpi.com

Catalytic Systems : The use of novel catalysts, such as palladium-based systems, can enhance the efficiency of cross-coupling reactions, which are fundamental to constructing the core structure of such compounds. researchgate.net Research into more stable and active catalysts is a continuous effort.

Table 1: Comparison of Synthetic Approaches

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Synthesis | Multi-step reactions, often requires stoichiometric reagents. | Established and understood pathways. |

| Catalytic Hydrogenation | Use of metal catalysts (e.g., Pd/C) for reduction steps. researchgate.net | High efficiency and selectivity for specific transformations like nitro group reduction. |

| Chemoenzymatic Synthesis | Integration of enzymatic steps for in-situ generation of reactants. rsc.org | High selectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Continuous processing in microreactors. | Improved heat and mass transfer, enhanced safety, potential for automation. |

Exploration of New Chemical Transformations for Diversification

The functional groups present in this compound—the aniline's amino group and the aromatic rings—offer numerous sites for chemical modification. Exploring new transformations is key to creating a diverse library of derivatives with potentially unique properties.

Key areas of exploration include:

Aniline (B41778) Moiety Functionalization : The primary amine is a versatile handle for reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups. knowde.com

Pyrimidine (B1678525) Ring Substitution : The methoxy (B1213986) groups on the pyrimidine ring can potentially be substituted, or the ring itself can undergo reactions to introduce new substituents, altering the electronic and steric properties of the molecule.

Cross-Coupling Reactions : Modern cross-coupling reactions can be employed to attach new aryl or alkyl groups to either the aniline or pyrimidine rings, significantly expanding the structural diversity of the resulting compounds. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational models can accelerate the discovery and development process. researchgate.net

Future computational work will likely focus on:

Predictive Modeling : Using machine learning and deep learning algorithms to forecast the biological activity, toxicity, and physicochemical properties of novel derivatives. researchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources.

Molecular Docking : In silico screening of derivatives against biological targets, such as kinases or other enzymes, can identify promising candidates for therapeutic applications. researchgate.net This approach is widely used in drug discovery to understand binding affinities and modes of interaction.

Quantum Mechanical Calculations : These methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new reactions and the interpretation of experimental data.

Diversification of Applications in Chemical Sciences and Materials

While pyrimidine and aniline derivatives are well-represented in pharmaceuticals and agrochemicals, the specific potential of this compound remains an area for broader exploration. researchgate.netnih.gov

Potential future applications include:

Pharmaceuticals : The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs. mdpi.com Derivatives of this compound could be investigated as inhibitors of kinases like Mer and c-Met, which are targets in cancer therapy. nih.gov

Agrochemicals : Many herbicides and fungicides contain pyrimidine rings. nih.govresearchgate.net Novel derivatives could be screened for activity against various pests and weeds.

Materials Science : Aniline is a precursor to polymers and dyes. researchgate.net The unique structure of this compound could be leveraged to create novel organic materials with interesting optical or electronic properties for use in fields like organic electronics or as specialized pigments.

Table 2: Potential Applications and Relevant Research Areas

| Application Area | Rationale / Key Structural Feature | Research Focus |

|---|---|---|

| Oncology | Pyrimidine core is a known kinase-binding motif. nih.gov | Synthesis of derivatives as dual Mer/c-Met kinase inhibitors. |

| Agrochemicals | Dimethoxypyrimidine moiety is found in commercial herbicides. nih.gov | Development of novel herbicides targeting enzymes like acetolactate synthase. |

| Organic Materials | Aniline backbone is a building block for conductive polymers and dyes. researchgate.netknowde.com | Exploration of polymerization potential and synthesis of novel chromophores. |

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The most profound advances are expected to emerge from research that spans traditional disciplinary boundaries. The study of this compound is well-suited for such an integrated approach.

A synergistic research cycle could involve:

Computational Design : Utilizing advanced modeling to design novel derivatives with predicted high efficacy and low toxicity for a specific biological target. researchgate.net

Efficient Synthesis : Employing sustainable and efficient synthetic methodologies to create the computationally designed target molecules. rsc.org

Biological Evaluation : Screening the synthesized compounds for their actual biological activity through in vitro and in vivo assays. mdpi.comnih.gov

Iterative Refinement : Using the experimental results to refine the computational models, leading to a new generation of more accurately predicted and potent compounds. This feedback loop between computational prediction, chemical synthesis, and biological testing is a hallmark of modern drug and materials discovery.

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical and biological sciences.

Q & A

What are the recommended synthetic routes for 3-(4,6-Dimethoxypyrimidin-2-yl)aniline, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A common approach is reacting 2-chloro-4,6-dimethoxypyrimidine with 3-aminophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading (if applicable). For example, excess 3-aminophenol (1.2–1.5 eq) improves displacement efficiency, while higher temperatures (>100°C) risk decomposition of the dimethoxy groups .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. agrochemical activity) often stem from structural analogs, assay conditions, or target specificity. To address this:

- Comparative Profiling : Test the compound against standardized panels (e.g., NCI-60 for anticancer activity or herbicidal assays using ALS enzyme targets) .

- Structural Verification : Confirm batch purity via H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and HRMS to rule out impurities influencing results .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities to specific targets like acetolactate synthase (ALS) in herbicide resistance studies .

What advanced analytical techniques are critical for characterizing hydrogen bonding patterns in crystalline forms of this compound?

Advanced Research Question

X-ray crystallography paired with graph set analysis (Bernstein’s formalism) is essential. For example:

- SHELX Refinement : Use SHELXL for high-resolution structure determination. The dimethoxy groups often participate in C–H···O/N interactions, forming R₂²(8) motifs .

- Hydrogen Bond Networks : IR spectroscopy (stretching modes at 3200–3400 cm⁻¹) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can validate intermolecular interactions .

Example Table : Hydrogen Bond Parameters in Crystal Structure

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|---|

| N–H (aniline) | O (methoxy) | 2.89 | 158 | R₂²(8) |

| C–H (pyrimidine) | N (aniline) | 3.12 | 145 | R₁²(6) |

What methodologies are employed to study the structure-activity relationship (SAR) of derivatives in enzyme inhibition?

Advanced Research Question

SAR studies focus on modifying the pyrimidine core and aniline substituents:

- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) at the aniline para-position to enhance ALS inhibition (herbicidal activity) .

- Enzymatic Assays : Use recombinant ALS (from Arabidopsis thaliana) to measure IC₅₀ values under controlled pH and cofactor conditions .

- Computational Modeling : Dock derivatives into ALS active sites (PDB: 1NVS) using AutoDock Vina to predict binding modes and steric clashes .

Key Finding : Dimethoxy groups at pyrimidine 4,6-positions increase steric bulk, reducing affinity for mammalian kinases but enhancing selectivity for plant ALS .

How does the electronic configuration of the dimethoxy groups influence reactivity in nucleophilic substitution reactions?

Basic Research Question

The methoxy groups are strong electron donors via resonance, activating the pyrimidine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. For example:

- Ortho/para-Directing Effects : Methoxy groups at 4,6-positions direct incoming electrophiles to the 2-position (aniline attachment site), stabilizing intermediates through resonance .

- Reactivity in Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ catalyst and aryl boronic acids with electron-withdrawing groups to offset the dimethoxy donor effects .

Methodological Tip : Use Hammett σ⁺ constants to predict substituent effects; methoxy (σ⁺ = -0.78) significantly lowers reaction rates in SNAr compared to chloro substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.